![molecular formula C19H11F2NO2 B14318442 [6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone CAS No. 113736-14-4](/img/structure/B14318442.png)
[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-fluorobenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to the 2 and 6 positions of a pyridine ring. The incorporation of fluorine atoms into the benzoyl groups enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-fluorobenzoyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of 2,6-Bis(4-fluorobenzoyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-fluorobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl pyridine derivatives.
Scientific Research Applications
2,6-Bis(4-fluorobenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,6-Bis(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-chlorobenzoyl)pyridine
- 2,6-Bis(4-bromobenzoyl)pyridine
- 2,6-Bis(4-methylbenzoyl)pyridine
Uniqueness
2,6-Bis(4-fluorobenzoyl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it more effective in various applications compared to its chlorinated, brominated, or methylated analogs .
Properties
CAS No. |
113736-14-4 |
|---|---|
Molecular Formula |
C19H11F2NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
[6-(4-fluorobenzoyl)pyridin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H11F2NO2/c20-14-8-4-12(5-9-14)18(23)16-2-1-3-17(22-16)19(24)13-6-10-15(21)11-7-13/h1-11H |
InChI Key |
ZWBHLMOYZNLVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


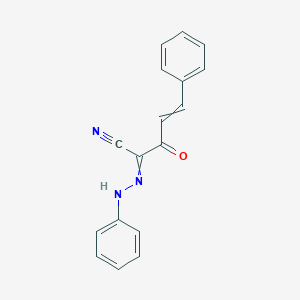
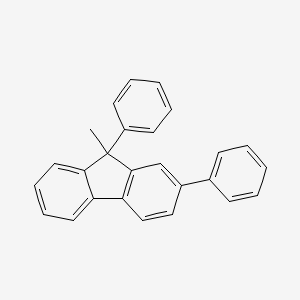
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
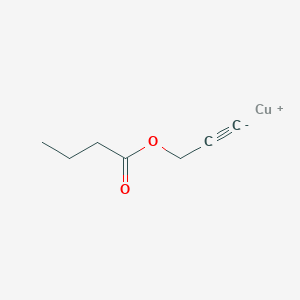
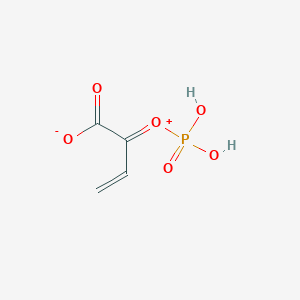
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

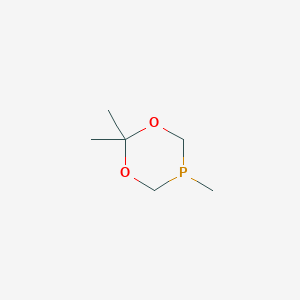
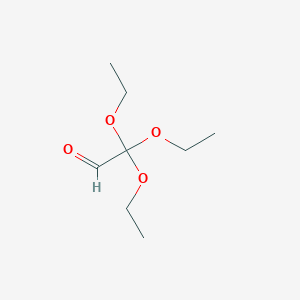

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
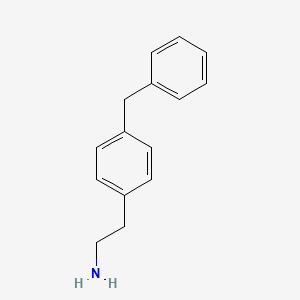
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
